Norrimazole carboxylic acid
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Overview
Description
Norrimazole carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. It belongs to the class of carboxylic acids, which are known for their wide range of applications in organic synthesis, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Norrimazole carboxylic acid can be synthesized through several methods, including:
Oxidation of Primary Alcohols and Aldehydes: This method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles: This method involves the nucleophilic attack by cyanide ion on an alkyl halide followed by hydrolysis of the resulting nitrile.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide followed by dilute acid treatment.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis of nitriles, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Norrimazole carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to primary alcohols.
Substitution: It can undergo nucleophilic acyl substitution reactions to form esters, amides, and anhydrides
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for conversion to acid chlorides, followed by reaction with alcohols or amines
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Primary alcohols.
Substitution: Esters, amides, anhydrides.
Scientific Research Applications
Norrimazole carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of polymers, nanomaterials, and as a surface modifier in nanotechnology.
Mechanism of Action
The mechanism of action of Norrimazole carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Norrimazole carboxylic acid can be compared with other carboxylic acids and their derivatives, such as:
Acetic Acid: A simple carboxylic acid with widespread use in industry and laboratory settings.
Benzoic Acid: Known for its preservative properties and use in food and pharmaceuticals.
Tetrazoles: Often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry.
Properties
CAS No. |
32092-24-3 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-6-3-2-4-8-11-5-7(10(14)15)9(13)12(6)8/h5-6H,2-4H2,1H3,(H,14,15) |
InChI Key |
KOXNRJHZWXSKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=NC=C(C(=O)N12)C(=O)O |
Origin of Product |
United States |
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